Unii-I0zxm82ED1
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Overview
Description
Preparation Methods
The preparation of Unii-I0zxm82ED1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
Unii-I0zxm82ED1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Unii-I0zxm82ED1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: It is used in biological assays to study its effects on different biological pathways and cellular processes.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Mechanism of Action
The mechanism of action of Unii-I0zxm82ED1 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Unii-I0zxm82ED1 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groupsUnfortunately, specific similar compounds were not identified in the search results .
Properties
CAS No. |
230645-58-6 |
---|---|
Molecular Formula |
C34H32N8O7S |
Molecular Weight |
696.7 g/mol |
IUPAC Name |
(20S,23R)-20-[(2S)-butan-2-yl]-16-phenyl-23-propan-2-yl-3,7,15,28-tetraoxa-11-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |
InChI |
InChI=1S/C34H32N8O7S/c1-5-17(4)25-29(44)40-24(16(2)3)28(43)35-11-23-36-19(12-46-23)31-37-20(13-47-31)32-38-21(14-48-32)34-39-22(15-50-34)33-42-26(30(45)41-25)27(49-33)18-9-7-6-8-10-18/h6-10,12-17,24-25H,5,11H2,1-4H3,(H,35,43)(H,40,44)(H,41,45)/t17-,24+,25-/m0/s1 |
InChI Key |
TXKVZUHICTYULO-AJHZIAPWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Origin of Product |
United States |
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